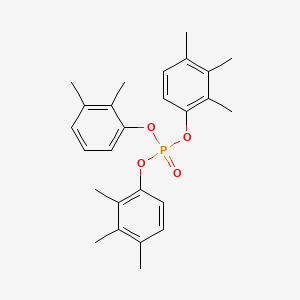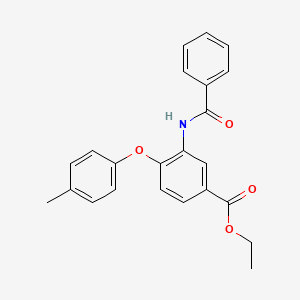
Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)-: is a synthetic compound belonging to the piperazine class Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound features a cyclooctyl group attached to one nitrogen atom and a 1,2-diphenylethyl group attached to the other nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- typically involves the reaction of piperazine with cyclooctyl bromide and 1,2-diphenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45): A synthetic opioid with similar structural features but different pharmacological properties.
1-cyclooctyl-4-(1,2-diphenylethyl)piperazine: Another piperazine derivative with a different alkyl group attached to the nitrogen atom.
Uniqueness: Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- is unique due to its specific combination of cyclooctyl and 1,2-diphenylethyl groups, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
86360-50-1 |
|---|---|
Molekularformel |
C26H36N2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
1-cyclooctyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C26H36N2/c1-2-10-16-25(17-11-3-1)27-18-20-28(21-19-27)26(24-14-8-5-9-15-24)22-23-12-6-4-7-13-23/h4-9,12-15,25-26H,1-3,10-11,16-22H2 |
InChI-Schlüssel |
XIJIYKRUBLEJNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


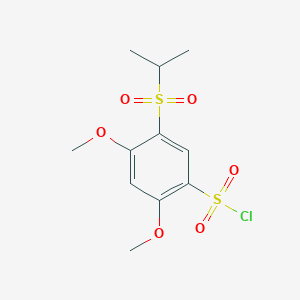
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
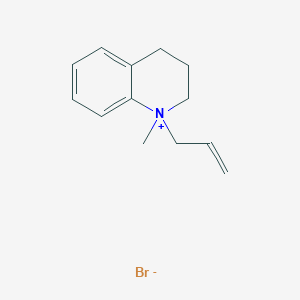
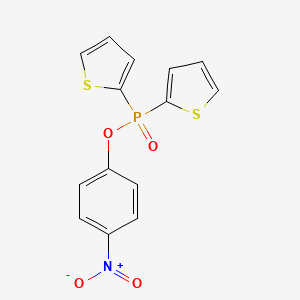
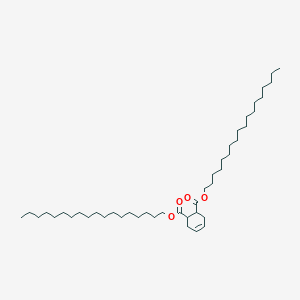
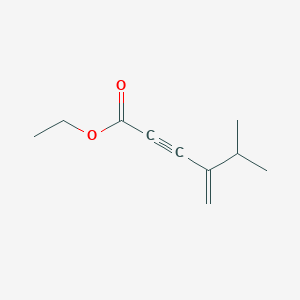
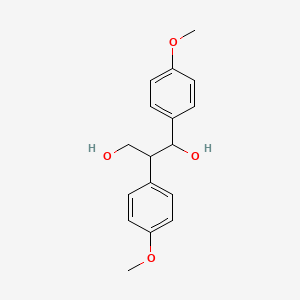
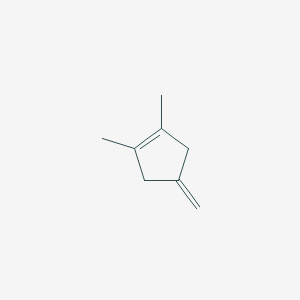
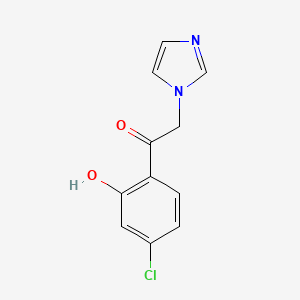
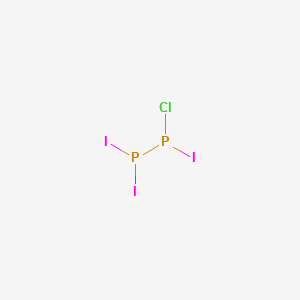
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
